molecular formula C20H14F3N5O2S B11002078 N-(4-phenoxyphenyl)-2-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

N-(4-phenoxyphenyl)-2-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B11002078
M. Wt: 445.4 g/mol
InChI Key: ODMRHJCUBGRTTR-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)-2-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The compound features a trifluoromethyl group, a triazolopyridazine ring, and a phenoxyphenyl moiety, making it a subject of study in medicinal chemistry, materials science, and organic synthesis.

Properties

Molecular Formula

C20H14F3N5O2S

Molecular Weight

445.4 g/mol

IUPAC Name

N-(4-phenoxyphenyl)-2-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H14F3N5O2S/c21-20(22,23)19-26-25-16-10-11-18(27-28(16)19)31-12-17(29)24-13-6-8-15(9-7-13)30-14-4-2-1-3-5-14/h1-11H,12H2,(H,24,29)

InChI Key

ODMRHJCUBGRTTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NN4C(=NN=C4C(F)(F)F)C=C3

Origin of Product

United States

Preparation Methods

Formation of the Pyridazinone Intermediate

The synthesis begins with the preparation of a pyridazinone derivative. A substituted acetophenone bearing a trifluoromethyl group undergoes condensation with glyoxylic acid in acetic acid, followed by treatment with hydrazine hydrate to form the pyridazinone scaffold. For example:

3-Trifluoromethylacetophenone+Glyoxylic AcidAcOH, 80–95%3-Trifluoromethylpyridazin-6-one\text{3-Trifluoromethylacetophenone} + \text{Glyoxylic Acid} \xrightarrow{\text{AcOH, 80–95\%}} \text{3-Trifluoromethylpyridazin-6-one}

This step typically achieves yields of 80–95% under reflux conditions.

Chlorination of the Pyridazinone

The pyridazinone intermediate is then treated with phosphorus oxychloride (POCl₃) to replace the hydroxyl group at position 6 with a chlorine atom:

3-Trifluoromethylpyridazin-6-onePOCl₃, 110°C6-Chloro-3-trifluoromethylpyridazine\text{3-Trifluoromethylpyridazin-6-one} \xrightarrow{\text{POCl₃, 110°C}} \text{6-Chloro-3-trifluoromethylpyridazine}

This chlorination step is critical for subsequent nucleophilic substitution reactions.

Cyclization to Form the Triazolo[4,3-b]Pyridazine

The chlorinated pyridazine reacts with a hydrazide derivative under microwave irradiation in n-butyl alcohol to form the fused triazolo[4,3-b]pyridazine core. For instance:

6-Chloro-3-trifluoromethylpyridazine+HydrazideMicrowave, 120°C3-Trifluoromethyl-triazolo[4,3-b]pyridazin-6-yl Chloride\text{6-Chloro-3-trifluoromethylpyridazine} + \text{Hydrazide} \xrightarrow{\text{Microwave, 120°C}} \text{3-Trifluoromethyl-triazolo[4,3-b]pyridazin-6-yl Chloride}

This method ensures regioselective cyclization and avoids isomerization issues common in traditional heating methods.

Optimization and Characterization

Reaction Condition Optimization

  • Microwave-Assisted Cyclization : Microwave irradiation reduces reaction time from 12 hours to 30 minutes compared to conventional heating.

  • Solvent Selection : DMF outperforms THF and acetonitrile in the coupling step due to better solubility of intermediates.

Analytical Data

ParameterValue/Observation
Molecular Formula C₂₂H₁₆F₃N₅O₂S
Molecular Weight 489.45 g/mol
Melting Point 198–202°C
¹H NMR (DMSO-d₆) δ 8.92 (s, 1H, triazole), 7.75–6.85 (m, aromatic), 4.25 (s, 2H, SCH₂)
HPLC Purity ≥98%

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

The use of microwave irradiation ensures high regioselectivity (>95%) for the triazolo[4,3-b]pyridazine structure over other isomers.

Oxidation of Thiol Intermediate

Storing the thiol intermediate under nitrogen and using fresh DMF minimizes disulfide formation during coupling.

Comparative Analysis of Synthetic Routes

MethodYield (%)Time (h)Purity (%)
Conventional Heating 451292
Microwave Irradiation 680.598

Microwave-assisted synthesis significantly improves efficiency and yield.

Scalability and Industrial Relevance

The process is scalable to kilogram quantities with minor adjustments:

  • Chlorination Step : Replacing POCl₃ with PCl₅ reduces corrosion risks in industrial reactors.

  • Coupling Step : Switching from DMF to N-methylpyrrolidone (NMP) enhances safety profiles .

Chemical Reactions Analysis

Types of Reactions

N-(4-phenoxyphenyl)-2-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the triazolopyridazine ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the phenoxyphenyl or triazolopyridazine rings.

Scientific Research Applications

N-(4-phenoxyphenyl)-2-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-phenoxyphenyl)-2-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group and triazolopyridazine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various research and industrial purposes.

Biological Activity

N-(4-phenoxyphenyl)-2-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available literature, including synthesis, mechanisms of action, and pharmacological effects.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C19H17F3N4O2S\text{C}_{19}\text{H}_{17}\text{F}_3\text{N}_4\text{O}_2\text{S}

This structure includes a phenoxy group, a trifluoromethyl group, and a triazole-pyridazine moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains and fungi. The presence of the trifluoromethyl group is often associated with enhanced lipophilicity and improved cell membrane penetration, potentially increasing antimicrobial efficacy.

Anticancer Activity

The triazole ring in the compound is recognized for its role in anticancer drug development. Research has demonstrated that triazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For example, compounds similar to this compound have been evaluated for their ability to inhibit specific cancer cell lines in vitro.

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AMCF-715.0Apoptosis induction
Compound BHeLa10.5Cell cycle arrest
Target CompoundA54912.0Inhibition of angiogenesis

Anti-inflammatory Activity

The compound's potential anti-inflammatory properties may stem from the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Similar compounds have been shown to reduce inflammation markers in animal models.

Case Studies and Research Findings

  • Anticancer Efficacy : A study conducted on a series of triazole derivatives found that one compound exhibited an IC50 value of 5 µM against breast cancer cells (MCF-7). This suggests that the incorporation of the triazole moiety may enhance anticancer activity.
  • Antimicrobial Screening : In a screening assay against Staphylococcus aureus and Escherichia coli, derivatives similar to this compound showed minimum inhibitory concentrations (MIC) ranging from 8 µg/mL to 32 µg/mL.
  • In Vivo Studies : Animal models treated with the compound displayed reduced inflammation in carrageenan-induced paw edema tests, indicating its potential as an anti-inflammatory agent.

Q & A

Q. What are the optimized synthetic routes for N-(4-phenoxyphenyl)-2-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the triazolopyridazine core via cyclocondensation of hydrazine derivatives with pyridazine precursors under reflux in ethanol .
  • Step 2: Sulfur insertion using Lawesson’s reagent or thiourea to introduce the sulfanyl group at position 6 of the triazolopyridazine ring .
  • Step 3: Coupling the sulfanyl intermediate with 2-chloroacetamide derivatives via nucleophilic substitution in anhydrous DMF, catalyzed by triethylamine .
  • Step 4: Final functionalization with 4-phenoxyaniline under Buchwald-Hartwig amination conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃) .
    Key Optimization Factors:
  • Temperature control (60–120°C) and inert atmosphere (N₂/Ar) to prevent oxidation.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How is the compound characterized for purity and structural integrity?

Methodological Answer:

  • Purity Analysis:
    • HPLC: Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), UV detection at 254 nm. Purity ≥98% is required for biological assays .
    • TLC: Silica gel plates with ethyl acetate/hexane (1:1); visualization under UV light (Rf ~0.5) .
  • Structural Confirmation:
    • ¹H/¹³C NMR: Key signals include the trifluoromethyl singlet (δ ~120 ppm in ¹³C) and phenoxyphenyl aromatic protons (δ 6.8–7.4 ppm in ¹H) .
    • HRMS: Exact mass calculated for C₂₂H₁₆F₃N₅O₂S: [M+H]⁺ = 484.1054 .

Q. What in vitro assays are recommended for initial biological activity screening?

Methodological Answer:

  • Enzyme Inhibition Assays:
    • Kinase Inhibition: Use ADP-Glo™ kinase assay (e.g., EGFR, VEGFR) at 1–10 µM concentrations; IC₅₀ values calculated via nonlinear regression .
    • Protease Activity: Fluorescent substrate-based assays (e.g., caspase-3) with Z-VAD-FMK as a positive control .
  • Cytotoxicity Screening:
    • MTT Assay: Test against cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr incubation; compare IC₅₀ to cisplatin .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound?

Methodological Answer:

  • Modification Strategies:
    • Trifluoromethyl Group Replacement: Synthesize analogs with -CF₃ replaced by -Cl, -Br, or -CH₃ to evaluate electronic effects on target binding .
    • Phenoxyphenyl Substituent Variation: Introduce electron-withdrawing (-NO₂) or donating (-OCH₃) groups to assess π-π stacking interactions .
  • Biological Evaluation:
    • Compare IC₅₀ values across analogs in kinase assays.
    • Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to ATP pockets .

Q. What mechanisms underlie contradictory data in cellular vs. enzymatic assays?

Methodological Answer:

  • Potential Causes:
    • Off-target effects in cellular models (e.g., mitochondrial toxicity) masked in purified enzyme assays .
    • Poor cellular permeability due to logP >5; verify via Caco-2 monolayer assay .
  • Resolution Strategies:
    • Metabolite Profiling: LC-MS/MS to identify active metabolites in cell lysates .
    • Chemical Proteomics: Use immobilized compound pull-downs to identify non-target protein binders .

Q. How can computational modeling guide target identification?

Methodological Answer:

  • Target Prediction:
    • PharosDB: Screen for proteins with conserved ATP-binding pockets .
    • SwissTargetPrediction: Prioritize kinases, epigenetic regulators (e.g., HDACs) .
  • Validation Workflow:
    • Molecular Dynamics (GROMACS): Simulate binding stability (RMSD <2 Å over 100 ns) .
    • CRISPR-Cas9 Knockout: Validate target relevance in isogenic cell lines .

Q. What strategies improve metabolic stability for in vivo studies?

Methodological Answer:

  • Structural Modifications:
    • Deuterium Incorporation: Replace labile hydrogens on the acetamide moiety to reduce CYP450-mediated oxidation .
    • Prodrug Design: Mask polar groups (e.g., phosphate esters) for enhanced oral bioavailability .
  • In Vitro ADME Testing:
    • Microsomal Stability: Incubate with rat liver microsomes; t₁/₂ >30 min preferred .
    • Plasma Protein Binding: Equilibrium dialysis to measure free fraction (>10% ideal) .

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